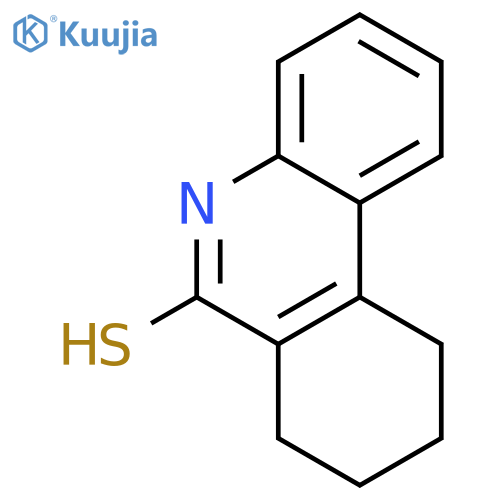

Cas no 4562-66-7 (7,8,9,10-tetrahydrophenanthridine-6-thiol)

4562-66-7 structure

商品名:7,8,9,10-tetrahydrophenanthridine-6-thiol

7,8,9,10-tetrahydrophenanthridine-6-thiol 化学的及び物理的性質

名前と識別子

-

- 7,8,9,10-tetrahydrophenanthridine-6-thiol

- Oprea1_009038

- AKOS001685794

- 7,8,9,10-Tetrahydro-5H-phenanthridine-6-thione

- ALBB-024031

- 7,8,9,10-tetrahydrophenanthridine-6(5H)-thione

- STK734135

- EU-0050448

- MFCD01995641

- H34312

- LS-07711

- 6-phenanthridinethiol, 7,8,9,10-tetrahydro-

- 7,8,9,10-tetrahydro-6(5H)-phenanthridinethione

- SR-01000529413

- CS-0367454

- AKOS003273720

- 4562-66-7

- SR-01000529413-1

-

- MDL: MFCD01995641

- インチ: InChI=1S/C13H13NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15)

- InChIKey: RXJDRVLQPSRRCI-UHFFFAOYSA-N

- ほほえんだ: C1CCC2=C(C1)C3=CC=CC=C3NC2=S

計算された属性

- せいみつぶんしりょう: 215.07687059g/mol

- どういたいしつりょう: 215.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 350.0±45.0 °C at 760 mmHg

- フラッシュポイント: 165.5±28.7 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

7,8,9,10-tetrahydrophenanthridine-6-thiol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

7,8,9,10-tetrahydrophenanthridine-6-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T222830-1000mg |

7,8,9,10-Tetrahydrophenanthridine-6-thiol |

4562-66-7 | 1g |

$ 720.00 | 2022-06-03 | ||

| TRC | T222830-500mg |

7,8,9,10-Tetrahydrophenanthridine-6-thiol |

4562-66-7 | 500mg |

$ 450.00 | 2022-06-03 | ||

| abcr | AB414486-500mg |

7,8,9,10-Tetrahydrophenanthridine-6-thiol; . |

4562-66-7 | 500mg |

€269.00 | 2025-02-19 | ||

| A2B Chem LLC | AX42800-1g |

7,8,9,10-Tetrahydrophenanthridine-6-thiol |

4562-66-7 | >95% | 1g |

$509.00 | 2024-04-20 | |

| A2B Chem LLC | AX42800-500mg |

7,8,9,10-Tetrahydrophenanthridine-6-thiol |

4562-66-7 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| abcr | AB414486-1 g |

7,8,9,10-Tetrahydrophenanthridine-6-thiol |

4562-66-7 | 1 g |

€322.50 | 2023-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438124-1g |

7,8,9,10-Tetrahydrophenanthridine-6-thiol |

4562-66-7 | 98% | 1g |

¥4968.00 | 2024-05-13 | |

| TRC | T222830-250mg |

7,8,9,10-Tetrahydrophenanthridine-6-thiol |

4562-66-7 | 250mg |

$ 275.00 | 2022-06-03 | ||

| abcr | AB414486-500 mg |

7,8,9,10-Tetrahydrophenanthridine-6-thiol |

4562-66-7 | 500MG |

€254.60 | 2023-02-19 | ||

| abcr | AB414486-1g |

7,8,9,10-Tetrahydrophenanthridine-6-thiol; . |

4562-66-7 | 1g |

€317.00 | 2025-02-19 |

7,8,9,10-tetrahydrophenanthridine-6-thiol 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

4562-66-7 (7,8,9,10-tetrahydrophenanthridine-6-thiol) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4562-66-7)7,8,9,10-tetrahydrophenanthridine-6-thiol

清らかである:99%

はかる:1g

価格 ($):476.0